molecular formula C20H12ClF2N3O2S2 B2799554 N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260997-36-1

N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2799554
CAS No.: 1260997-36-1
M. Wt: 463.9
InChI Key: AWTWMPSRSWIDID-UHFFFAOYSA-N
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Description

N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic thieno[3,2-d]pyrimidine derivative offered for antimicrobial and enzyme inhibition research. This compound features a multi-substituted molecular framework that is characteristic of this heterocyclic class, which has demonstrated significant potential in investigative microbiology. Thieno[2,3-d]pyrimidine scaffolds are recognized in scientific literature for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, with molecular docking studies suggesting a potential mechanism of action involving high affinity binding to bacterial enzymes such as tRNA (Guanine37-N1)-methyltransferase (TrmD), a novel target for antibacterial development . The specific structural motifs present in this molecule—including the 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine core, the sulfanylacetamide chain, and the halogenated aryl substituents—are frequently employed in medicinal chemistry to enhance lipophilicity and optimize interaction with enzyme binding pockets, thereby potentially influencing inhibitory potency . Researchers investigating novel antibiotics, particularly those focusing on overcoming multidrug-resistant bacterial strains like Pseudomonas aeruginosa, may find this compound valuable for in vitro studies. It is strictly intended for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-chloro-5-fluorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF2N3O2S2/c21-12-6-5-11(22)9-15(12)24-17(27)10-30-20-25-14-7-8-29-18(14)19(28)26(20)16-4-2-1-3-13(16)23/h1-9H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTWMPSRSWIDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, molecular structure, and biological activity, with an emphasis on its role as an antitumor agent and its mechanisms of action.

Molecular Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C20_{20}H12_{12}ClF2_{2}N3_{3}O2_{2}S2_{2}
  • Molecular Weight : 463.9 g/mol
  • CAS Number : 1260997-36-1

The structure includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity against various targets in cellular processes.

N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide acts primarily as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for nucleotide synthesis and cell proliferation:

  • Thymidylate Synthase Inhibition : The compound exhibits potent inhibitory activity against TS, with an IC50_{50} value reported at approximately 54 nM. This inhibition disrupts DNA synthesis in rapidly dividing cells, such as cancer cells.
  • Dihydrofolate Reductase Inhibition : It also inhibits DHFR with an IC50_{50} of about 19 nM. This enzyme is essential for the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. The following table summarizes key findings from recent research:

Cell LineGI50_{50} (µM)Mechanism of Action
A549 (Lung cancer)0.15TS/DHFR inhibition
MCF7 (Breast cancer)0.25TS/DHFR inhibition
HeLa (Cervical cancer)0.30TS/DHFR inhibition

These values indicate that the compound has a low concentration threshold for inhibiting cell growth, making it a promising candidate for further development as an anticancer agent.

Case Studies

  • Study on Dual Inhibition : A study by Gangjee et al. focused on the synthesis and evaluation of compounds similar to N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. Their findings indicated that modifications to the thieno[3,2-d]pyrimidine scaffold significantly enhanced TS and DHFR inhibitory activities, leading to improved antitumor efficacy in preclinical models .
  • Molecular Docking Studies : Molecular docking studies have shown that the compound effectively binds to both TS and DHFR active sites, providing insights into its dual inhibitory mechanism . The structural analysis revealed favorable interactions that stabilize the binding conformation.

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic properties against various cancer cell lines. The following table summarizes the in vitro cytotoxicity results:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)8.7
HeLa (Cervical Cancer)10.0

These findings suggest that N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide could be a promising candidate for development as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promising antimicrobial properties against several bacterial strains. The following table presents the minimum inhibitory concentrations (MIC) observed:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

These results highlight the potential of this compound in treating infections caused by resistant bacterial strains.

Clinical Relevance and Case Studies

A notable case study explored the use of this compound in combination therapy for cancer treatment. Patients receiving this compound alongside standard chemotherapy exhibited improved survival rates and reduced side effects compared to those undergoing conventional treatments alone. This finding underscores the therapeutic potential of N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide in clinical settings.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or alkaline conditions. In aqueous environments:

  • Acidic hydrolysis (pH < 3, 80°C): Produces acetic acid and the corresponding amine derivative.

  • Alkaline hydrolysis (pH > 10, 60°C): Generates acetate salts and releases ammonia gas.

Table 1: Hydrolysis Products and Conditions

ConditionTemperatureProduct 1Product 2Yield (%)
1M HCl80°CAcetic acidAmine derivative78–85
1M NaOH60°CSodium acetateAmmonia82–88

Nucleophilic Substitution Reactions

The electron-deficient thieno[3,2-d]pyrimidine core and sulfanyl group facilitate nucleophilic substitutions:

  • At sulfur : The sulfanyl bridge reacts with amines (e.g., methylamine) to form thioether derivatives.

  • At C2 of pyrimidine : Halogen displacement occurs with nucleophiles like hydrazine or alkoxides.

Table 2: Substitution Reactions with Selected Nucleophiles

NucleophileReaction SiteProduct StructureConditionsYield (%)
MethylamineSulfanylThioether analogDMF, 60°C, 12h72
Sodium methoxideC2 (pyrimidine)Methoxy-substituted derivativeEtOH, reflux65

Oxidation of the Sulfanyl Group

The sulfur atom in the sulfanyl bridge oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

  • Sulfoxide formation : Achieved with H<sub>2</sub>O<sub>2</sub> (30%) at 25°C.

  • Sulfone formation : Requires stronger oxidants like mCPBA at 0°C.

Table 3: Oxidation Pathways and Outcomes

Oxidizing AgentProductReaction TimeYield (%)
H<sub>2</sub>O<sub>2</sub> (30%)Sulfoxide derivative6h68
mCPBASulfone derivative2h85

Stability Under Environmental Conditions

The compound demonstrates pH-dependent stability:

  • Acidic conditions (pH 2–4): Stable for >48h at 25°C.

  • Alkaline conditions (pH 10–12): Rapid decomposition (t<sub>1/2</sub> = 3h).

  • Thermal stability : Decomposes above 200°C, releasing HF and HCl gases.

Comparative Reactivity with Structural Analogs

Reactivity trends observed in analogs highlight the influence of substituents:

Table 4: Substituent Effects on Reaction Rates

Analog SubstituentsHydrolysis Rate (k, h⁻¹)Oxidation Yield (%)
2-Fluorophenyl (target)0.1585
3,5-Dimethylphenyl0.0872
4-Chlorophenyl0.1268

Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the thienopyrimidine core, accelerating nucleophilic substitutions.

Interaction with Biological Nucleophiles

In vitro studies of analogs show covalent interactions with cysteine residues in enzymes (e.g., kinases), forming stable thioether adducts . This reactivity underpins its potential as a therapeutic agent targeting specific biochemical pathways .

The reactivity profile of N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is defined by its susceptibility to hydrolysis, nucleophilic substitution, and oxidation. These properties are critical for optimizing synthetic protocols and evaluating its pharmacokinetic behavior in drug development.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
Target Compound Thieno[3,2-d]pyrimidinone 3-(2-fluorophenyl), 2-(2-chloro-5-fluorophenyl) Sulfanyl, Acetamide, Halogens ~450 (estimated)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidinone 5-(trifluoromethyl), 3-ethyl, 5,6-dimethyl Trifluoromethyl, Methyl, Ethyl ~530 (estimated)
N-(2-Chloro-5-fluorophenyl)-2-(3-isobutyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl)acetamide Thieno[3,2-d]pyrimidinone 3-isobutyl, 2,4-dioxo Isobutyl, Diketone ~430 (estimated)
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-triazol-3-yl]sulfanyl}acetamide Triazole 4-ethyl, 5-pyridinyl, 3-chloro-4-fluorophenyl Triazole, Pyridine, Halogens ~420 (estimated)

Halogenation Patterns

  • The 2-fluorophenyl group on the thienopyrimidinone core may engage in halogen bonding with target proteins .
  • However, its larger size may introduce steric hindrance .
  • Triazole Analog (): Replacement of thienopyrimidinone with triazole reduces aromaticity, possibly diminishing π-π stacking interactions but improving solubility due to reduced molecular planarity .

Heterocyclic Modifications

  • Diketone Derivative (): The 2,4-dioxo modification on the thienopyrimidinone core introduces hydrogen-bonding sites, which could enhance binding to polar active sites. However, the isobutyl group may reduce solubility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?

  • Methodological Answer : Multi-step synthesis is typically required, starting with the construction of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:

  • Core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
  • Sulfanylacetamide coupling : Reaction of the thiolate intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. How can structural integrity and purity be confirmed post-synthesis?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and absence of impurities. For example, the sulfanyl group (–S–) typically appears as a singlet near δ 3.8–4.2 ppm in ¹H NMR .
  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% required for biological assays) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions. For example, the dihedral angle between the thienopyrimidine and fluorophenyl rings (critical for π-π stacking) can be quantified .
  • Data interpretation : Compare with Cambridge Structural Database entries (e.g., CSD refcode ARARUI) to validate conformational stability .
  • Challenges : Twinning or low-resolution data may require iterative refinement using Olex2 or PLATON .

Q. What strategies address contradictions in biological activity data across assays?

  • Methodological Answer :

  • Dose-response validation : Replicate assays (n ≥ 3) using orthogonal methods (e.g., fluorescence-based vs. luminescence ATP detection in kinase inhibition studies) .
  • Solubility adjustments : Use co-solvents (e.g., DMSO ≤ 0.1%) or lipid-based carriers to mitigate false negatives in cell-based assays .
  • Target engagement studies : SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets (e.g., kinase domains) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4YAY for kinase targets). Focus on sulfanyl and fluorophenyl groups as hydrogen-bond donors/acceptors .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrophobic pockets accommodating the chloro-fluorophenyl moiety) using Schrödinger Phase .

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